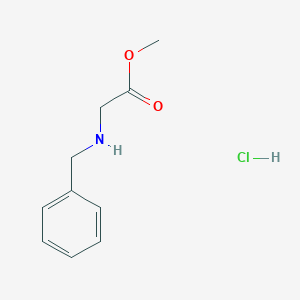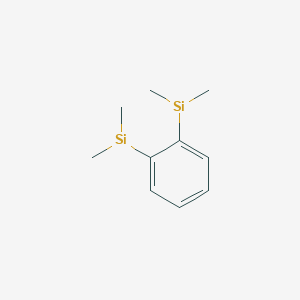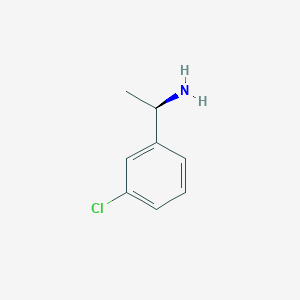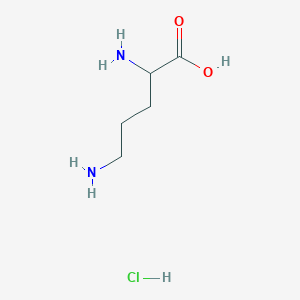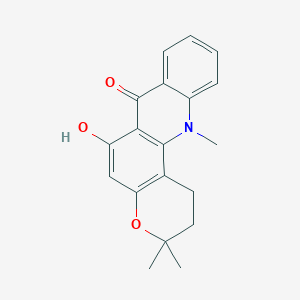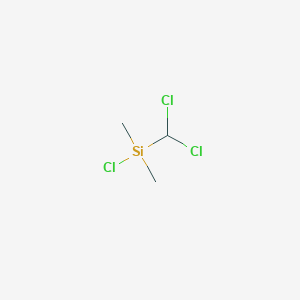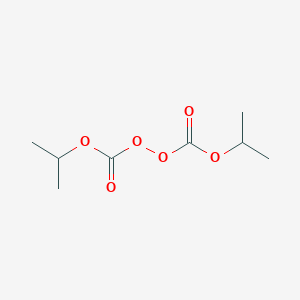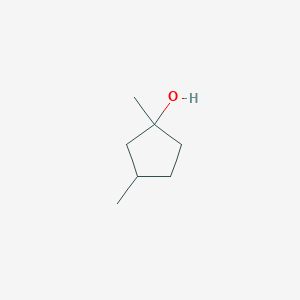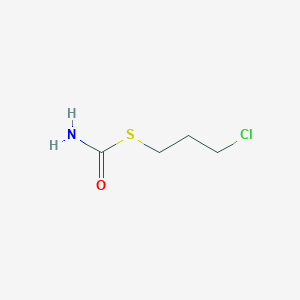
3-Chloropropyl thiolcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloropropyl thiolcarbamate (CPTC) is a chemical compound that is widely used in scientific research due to its unique properties. It is a thiol-containing compound that can be easily synthesized and used in various biochemical and physiological experiments.
作用機序
3-Chloropropyl thiolcarbamate reacts with thiol-containing compounds, such as cysteine residues in proteins, through a nucleophilic substitution reaction. The resulting this compound-modified thiol can form disulfide bonds with other this compound-modified thiols or with unmodified thiols. This can lead to changes in protein structure and function, as well as changes in the activity of small molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application. In protein modification experiments, this compound can lead to changes in protein structure and function, which can help to elucidate the role of specific cysteine residues in protein activity. In small molecule modification experiments, this compound can lead to changes in the activity of the modified molecule, which can help to identify the mechanism of action of the molecule.
実験室実験の利点と制限
3-Chloropropyl thiolcarbamate has several advantages for lab experiments. It is a relatively simple and inexpensive reagent that can be easily synthesized and used in a wide range of experiments. Additionally, this compound is a thiol-modifying reagent that can be used in conjunction with other thiol-modifying reagents to achieve specific modifications. However, this compound also has some limitations. It can be toxic to cells at high concentrations, and it can react with other thiol-containing compounds in the sample, leading to non-specific modifications.
将来の方向性
There are several future directions for research involving 3-Chloropropyl thiolcarbamate. One area of interest is the development of new thiol-modifying reagents that are more specific and less toxic than this compound. Additionally, there is interest in using this compound to modify thiol-containing compounds in vivo, which could lead to new therapeutic applications. Finally, there is interest in using this compound to study the role of cysteine residues in protein-protein interactions, which could help to identify new drug targets.
合成法
3-Chloropropyl thiolcarbamate can be synthesized by reacting 3-chloropropyl isocyanate with thiourea. The reaction takes place in anhydrous ethanol and is usually catalyzed by a base such as potassium carbonate. The resulting this compound is a white crystalline solid that is soluble in organic solvents.
科学的研究の応用
3-Chloropropyl thiolcarbamate is widely used in scientific research as a thiol-modifying reagent. It can be used to modify cysteine residues in proteins, which can lead to changes in protein structure and function. This compound can also be used to crosslink proteins, which can help to identify protein-protein interactions. Additionally, this compound can be used to modify thiol-containing small molecules, which can lead to changes in their activity.
特性
CAS番号 |
17494-72-3 |
|---|---|
分子式 |
C4H8ClNOS |
分子量 |
153.63 g/mol |
IUPAC名 |
S-(3-chloropropyl) carbamothioate |
InChI |
InChI=1S/C4H8ClNOS/c5-2-1-3-8-4(6)7/h1-3H2,(H2,6,7) |
InChIキー |
YUZPIPRFWMDPBQ-UHFFFAOYSA-N |
SMILES |
C(CSC(=O)N)CCl |
正規SMILES |
C(CSC(=O)N)CCl |
その他のCAS番号 |
17494-72-3 |
同義語 |
Carbamothioic acid S-(3-chloropropyl) ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



